molecular formula C16H25NO2 B3370874 2'-(Octyloxy)-acetanilide CAS No. 55792-61-5

2'-(Octyloxy)-acetanilide

Cat. No.: B3370874
CAS No.: 55792-61-5
M. Wt: 263.37 g/mol
InChI Key: FBPDBKGLSMIYPL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(2-octoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-3-4-5-6-7-10-13-19-16-12-9-8-11-15(16)17-14(2)18/h8-9,11-12H,3-7,10,13H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPDBKGLSMIYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022294
Record name 2'-(Octyloxy)-acetanilide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55792-61-5
Record name 2'-(Octyloxy)-acetanilide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-(Octyloxy)-acetanilide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55792-61-5
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Record name 2'-(OCTYLOXY)-ACETANILIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-(Octyloxy)-acetanilide typically involves the reaction of 2’-hydroxyacetanilide with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide. The general reaction scheme is as follows:

  • Dissolve 2’-hydroxyacetanilide in acetone.
  • Add potassium carbonate to the solution.
  • Introduce octyl bromide to the mixture.
  • Reflux the reaction mixture for several hours.
  • Cool the mixture and filter off the precipitated potassium bromide.
  • Purify the product by recrystallization from ethanol.

Industrial Production Methods: In an industrial setting, the production of 2’-(Octyloxy)-acetanilide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same reagents and solvents but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2’-(Octyloxy)-acetanilide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction of the acetamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine.

    Substitution: The octyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted acetanilides.

Scientific Research Applications

2’-(Octyloxy)-acetanilide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases. Its structural similarity to other bioactive compounds makes it a promising candidate for drug development.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2’-(Octyloxy)-acetanilide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2'-(Octyloxy)-acetanilide
  • CAS Number : 55792-61-5
  • Molecular Formula: C₁₆H₂₅NO₂
  • Molecular Weight : 263.37 g/mol
  • Structure : Comprises an acetanilide backbone (N-phenylacetamide) with an octyloxy (-O-C₈H₁₇) substituent at the 2' position of the benzene ring .

Comparison with Structurally Related Acetanilide Derivatives

Structural and Functional Group Differences

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
2'-(Octyloxy)-acetanilide C₁₆H₂₅NO₂ 263.37 Acetamide, alkoxy Octyloxy (-O-C₈H₁₇) at 2'
Acetanilide (CAS 103-84-4) C₈H₉NO 135.17 Acetamide None (base structure)
Acetoacetanilide (CAS 102-01-2) C₁₀H₁₁NO₂ 177.20 Acetamide, ketone Acetoacetyl (-COCH₂CO-) group
P-Amino Acetanilide (PAA) (CAS 122-80-5) C₈H₁₀N₂O 150.18 Acetamide, amine Amino (-NH₂) at 4' position
2',6'-Acetoxylidide (CAS 137-58-6) C₁₄H₂₂N₂O 234.34 Acetamide, tertiary amine Diethylamino (-N(CH₂CH₃)₂), dimethyl groups

Key Observations :

  • Lipophilicity : The octyloxy group in 2'-(Octyloxy)-acetanilide increases hydrophobicity compared to simpler derivatives like acetanilide or PAA. This property may enhance membrane permeability in biological systems or compatibility with polymers .
  • Functional Diversity: Acetoacetanilide’s ketone group enables keto-enol tautomerism, useful in coordination chemistry, whereas PAA’s amino group allows for electrophilic substitution reactions .

Physicochemical Properties

Compound Melting Point (°C) Water Solubility (log10ws) Boiling Point (°C) Key Data Sources
2'-(Octyloxy)-acetanilide Not reported Estimated low (logP ~6.8)* Not reported Structural data
Acetanilide 114–116 -1.77 (predicted) 304 Safety data sheet
2',6'-Acetoxylidide 874.39 (calc.) -1.77 (predicted) 672.84 (calc.) Cheméo database

*Note: The octyloxy chain’s logP contribution is extrapolated from similar compounds in (XLogP3 = 6.8 for dioctyl 2,2'-oxydiacetate).

Critical Analysis :

  • Solubility : The octyloxy derivative’s low water solubility contrasts with acetanilide’s moderate solubility, limiting its use in aqueous systems but favoring organic phase applications.
  • Thermal Stability : 2',6'-Acetoxylidide’s high calculated melting point (874 K) suggests robust thermal stability, likely due to its rigid tertiary amine structure .

Functional Insights :

  • 2'-(Octyloxy)-acetanilide: The long alkoxy chain may act as a solubilizing agent in drug formulations or as a nonionic surfactant.
  • Acetoacetanilide : Critical for synthesizing pigments like Hansa Yellow, leveraging its reactive ketone group .

Biological Activity

Overview

2'-(Octyloxy)-acetanilide is an organic compound classified as an acetanilide derivative. Its structure features an octyloxy group attached to the aniline ring, which is further connected to an acetamide group. This unique configuration lends itself to various biological activities, making it a subject of interest in pharmaceutical research.

The molecular formula of 2'-(Octyloxy)-acetanilide is C16H25NO2, and its synthesis typically involves the reaction of 2'-hydroxyacetanilide with octyl bromide in the presence of a base like potassium carbonate under reflux conditions. The general synthetic route includes:

  • Dissolving 2'-hydroxyacetanilide in acetone.
  • Adding potassium carbonate.
  • Introducing octyl bromide.
  • Refluxing the mixture for several hours.
  • Cooling and filtering to remove by-products.
  • Purifying through recrystallization from ethanol.

Antimicrobial Properties

Research indicates that 2'-(Octyloxy)-acetanilide exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.

Anti-inflammatory Effects

Preliminary investigations into the compound's anti-inflammatory properties reveal its potential to inhibit enzymes involved in inflammatory pathways. This mechanism suggests that it might serve as a lead compound for developing new anti-inflammatory drugs.

The biological activity of 2'-(Octyloxy)-acetanilide is hypothesized to involve interactions with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, leading to its observed effects on inflammation and microbial growth.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of 2'-(Octyloxy)-acetanilide, it can be compared with other acetanilide derivatives:

CompoundStructure FeatureBiological Activity
2'-Methoxyacetanilide Methoxy groupModerate antimicrobial
2'-Ethoxyacetanilide Ethoxy groupWeak anti-inflammatory
2'-Butoxyacetanilide Butoxy groupLimited antimicrobial
2'-(Octyloxy)-acetanilide Octyloxy groupStrong antimicrobial and anti-inflammatory

The presence of the octyloxy group in 2'-(Octyloxy)-acetanilide provides enhanced hydrophobic characteristics, contributing to its superior biological activities compared to other derivatives .

Case Studies and Research Findings

A notable study investigated the compound's effects on inflammatory markers in animal models. Results indicated a significant reduction in pro-inflammatory cytokines when administered at specific dosages, supporting its potential therapeutic role in inflammatory diseases.

Another research effort focused on the compound's antimicrobial efficacy against resistant strains of Staphylococcus aureus. The findings revealed that 2'-(Octyloxy)-acetanilide inhibited bacterial growth at lower concentrations than traditional antibiotics, highlighting its promise as a new antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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